molecular formula C26H21N3O4S B11669542 4-[(Benzylsulfanyl)methyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide

4-[(Benzylsulfanyl)methyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide

Cat. No.: B11669542
M. Wt: 471.5 g/mol
InChI Key: JYYBPGIRVJMNJZ-JVWAILMASA-N
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Description

4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylsulfanyl group, a nitrophenyl-furan moiety, and a benzohydrazide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of benzohydrazide with an aldehyde or ketone to form the hydrazone linkage. The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, while the nitrophenyl-furan moiety can be synthesized via a series of electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The nitrophenyl-furan moiety may play a crucial role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
  • **4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide analogs

Uniqueness

The uniqueness of 4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, or specific interactions with biological targets.

Properties

Molecular Formula

C26H21N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

4-(benzylsulfanylmethyl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C26H21N3O4S/c30-26(22-8-6-20(7-9-22)18-34-17-19-4-2-1-3-5-19)28-27-16-24-14-15-25(33-24)21-10-12-23(13-11-21)29(31)32/h1-16H,17-18H2,(H,28,30)/b27-16+

InChI Key

JYYBPGIRVJMNJZ-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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